3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the bromination of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid. One common method includes the reaction of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid with bromine in the presence of a suitable solvent, such as acetic acid . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Electrophilic Addition: The presence of the bromine atom allows for electrophilic addition reactions, which can lead to the formation of new derivatives with potential biological activities.
Common reagents used in these reactions include lithium diisopropylamide (LDA), n-butyllithium (BuLi), and various electrophiles . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds, including potential anticancer and antiviral agents.
Biological Studies: The compound is employed in studies to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom plays a crucial role in these interactions, facilitating binding to the target site and modulating its activity . The compound can inhibit or activate biological pathways, depending on the nature of the target and the specific context of its use .
Comparison with Similar Compounds
3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid can be compared with other similar compounds, such as:
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
3-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid:
3-Bromo-7-(2-furyl)-2-methylpyrazolo[1,5-a]pyrimidine: Features a furyl group, which alters its chemical behavior and biological interactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-4-3-5(2)13-8(11-4)6(10)7(12-13)9(14)15/h3H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIELEKYFBAMFQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)C(=O)O)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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